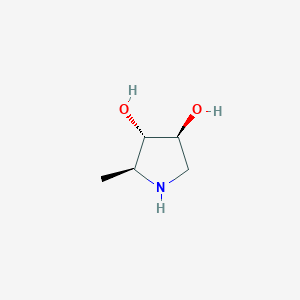
4-Ethyl-2-methoxy-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-methoxy-5-methylphenol: is an organic compound with the molecular formula C10H14O2 . It is also known by other names such as 4-Ethylguaiacol and 4-Hydroxy-3-methoxy ethylbenzene . This compound is typically a transparent, colorless to pale yellow liquid . It is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Methylation of Homopyrocatechin: One method involves the methylation of homopyrocatechin using dimethyl sulfate and an alkali.
Hydrogenation of Vanillin: Another method involves the hydrogenation of vanillin.
Industrial Production Methods: Industrial production methods for 4-Ethyl-2-methoxy-5-methylphenol typically involve the above synthetic routes, optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Ethyl-2-methoxy-5-methylphenol is used as a starting material in the synthesis of various chemical compounds, including azo dyes and dithiocarbamates .
Biology: In biological research, this compound is used to study the effects of phenolic compounds on cellular processes .
Industry: In the industrial sector, this compound is used as a flavoring agent and in the production of fragrances .
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-methoxy-5-methylphenol involves its interaction with various molecular targets, including enzymes and receptors. It can modulate oxidative stress pathways by acting as an antioxidant . The compound’s phenolic structure allows it to donate hydrogen atoms, neutralizing free radicals and reducing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-methylphenol (Creosol): Similar in structure but with a methyl group instead of an ethyl group.
2-Methoxy-5-methylphenol: Another similar compound with a different substitution pattern on the aromatic ring.
Uniqueness: 4-Ethyl-2-methoxy-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
120550-71-2 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-ethyl-2-methoxy-5-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-4-8-6-10(12-3)9(11)5-7(8)2/h5-6,11H,4H2,1-3H3 |
InChI-Schlüssel |
OEXXCPGDMQDJGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


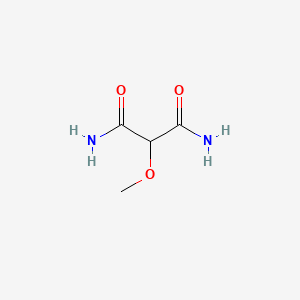

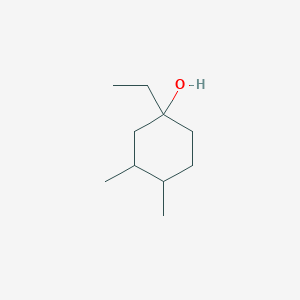
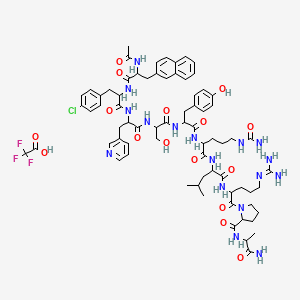
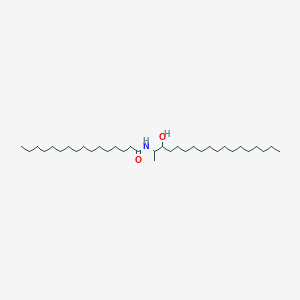
![2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)

![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)
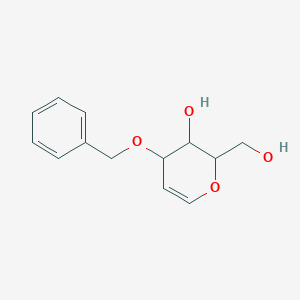
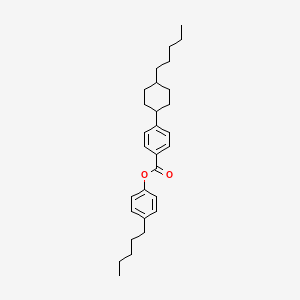
![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)
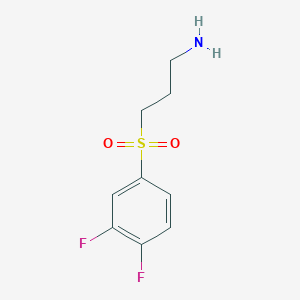
![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)
